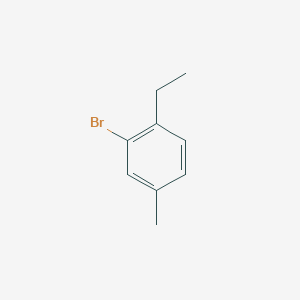
2-Bromo-1-ethyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with FeBr₃ to form the electrophilic bromine cation (Br⁺).
Electrophilic Attack: The bromine cation attacks the benzene ring, specifically at the position para to the ethyl group, due to the directing effects of the substituents.
Formation of the Product: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-ethyl-4-methylbenzene when using NaOH.
Oxidation: Products include 2-bromo-1-ethyl-4-methylbenzoic acid.
Reduction: The major product is 1-ethyl-4-methylbenzene.
Scientific Research Applications
2-Bromo-1-ethyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine cation (Br⁺) forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the methyl group.
1-Bromo-2-methyl-4-ethylbenzene: Similar structure with an additional methyl group at a different position.
1-Bromo-4-methylbenzene: Similar structure but lacks the ethyl group
Uniqueness
2-Bromo-1-ethyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups along with the bromine atom provides distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11Br |
|---|---|
Molecular Weight |
199.09 g/mol |
IUPAC Name |
2-bromo-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3 |
InChI Key |
VMQLLCDIMJJAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


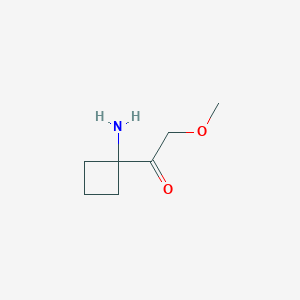
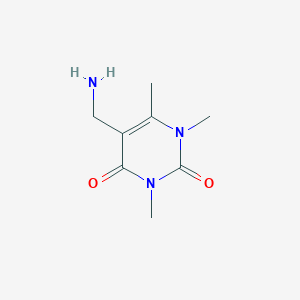
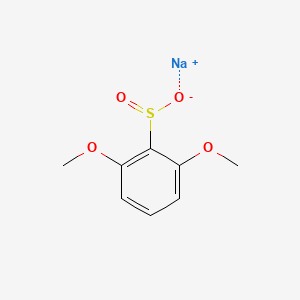
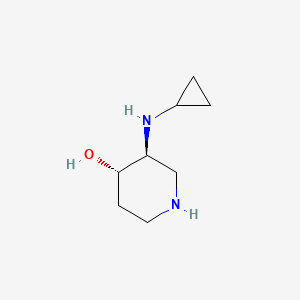
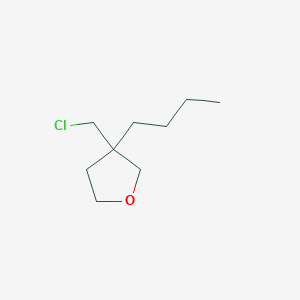
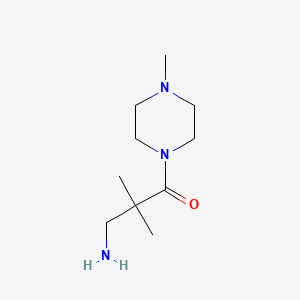
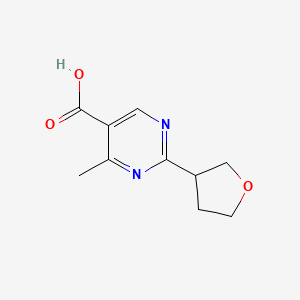
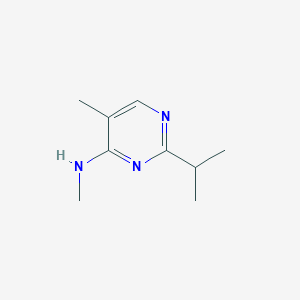
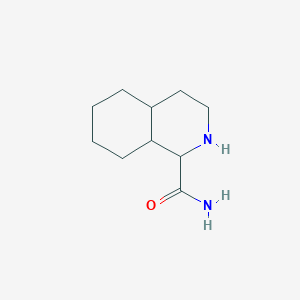

![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)
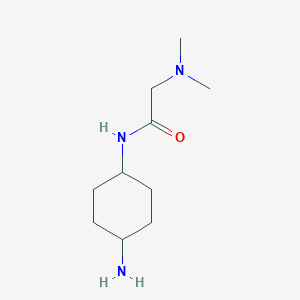
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)

